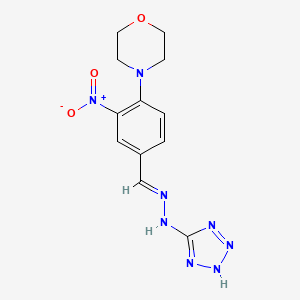
4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide, also known as L-755,807, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to a class of molecules called selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of biological activities.
Mecanismo De Acción
4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide acts as a selective estrogen receptor modulator by binding to the estrogen receptor and modulating its activity. Specifically, 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide has been shown to act as an estrogen receptor antagonist in breast cancer cells, while acting as an estrogen receptor agonist in bone cells. This dual activity makes 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide a promising candidate for the treatment of breast cancer and osteoporosis.
Biochemical and Physiological Effects
4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In breast cancer cells, 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide has been shown to increase bone mineral density and reduce bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide for lab experiments is its high selectivity for estrogen receptors. This makes it a useful tool for studying the role of estrogen receptors in various biological processes. However, one of the limitations of 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is its relatively low potency compared to other SERMs, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for breast cancer and osteoporosis. Another area of interest is its potential as a tool for studying the role of estrogen receptors in various biological processes. Finally, there is also potential for the development of new and more potent SERMs based on the structure of 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then reacted with 4-hydroxy-5-isopropyl-2-methylbenzaldehyde to yield the final product, 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide has been extensively studied for its potential application in scientific research. One of the main areas of interest is its activity as a selective estrogen receptor modulator. SERMs are compounds that can selectively bind to estrogen receptors and modulate their activity, without producing the undesirable side effects associated with estrogen therapy.
Propiedades
IUPAC Name |
4-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)14-9-15(11(3)8-16(14)20)19-17(21)12-4-6-13(18)7-5-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQKCEZZZXPKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
